

Application Notes and Protocols: Pharmacokinetic Analysis of (R)-AMG-193 in Animal Models

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Compound of Interest		
Compound Name:	(R)-AMG-193	
Cat. No.:	B15588503	Get Quote

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These application notes provide a detailed overview of the pharmacokinetic (PK) properties of **(R)-AMG-193**, a first-in-class, orally bioavailable, methylthioadenosine (MTA)-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor, in various animal models. The included protocols offer standardized procedures for conducting similar preclinical PK studies.

Introduction

(R)-AMG-193 is a targeted therapeutic designed to induce synthetic lethality in tumors with methylthioadenosine phosphorylase (MTAP) gene deletion, a common alteration in various cancers.[1][2] MTAP deletion leads to the accumulation of MTA, which AMG-193 utilizes to preferentially bind to and inhibit PRMT5 in cancer cells, while sparing normal tissues.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of (R)-AMG-193 in preclinical species is crucial for predicting its human pharmacokinetics and designing effective clinical trials. This document summarizes key PK parameters and provides detailed experimental methodologies.

Data Presentation: Pharmacokinetic Parameters of (R)-AMG-193



The following tables summarize the available quantitative pharmacokinetic data for **(R)-AMG-193** and a precursor compound, AM-9747, in animal models.

Table 1: Pharmacokinetic Parameters of (R)-AMG-193 in Mice

Parameter	Value	Species	Dose	Route
Clearance (CL)	0.061 L/h/kg	Mouse	5 mg/kg	Oral
Half-life (t½)	1.6 h	Mouse	5 mg/kg	Oral
Bioavailability (F)	77%	Mouse	5 mg/kg	Oral
Data sourced from BioWorld.[3]				

Table 2: Plasma Protein Binding of (R)-AMG-193 in Various Species

Species	Unbound Fraction (%)		
Human	10.8%		
Rat	9.9%		
Mouse	7.1%		
Dog	8.3%		
Data sourced from BioWorld.[3]			

Table 3: Pharmacokinetic Profile of Precursor Compound AM-9747 in Mice

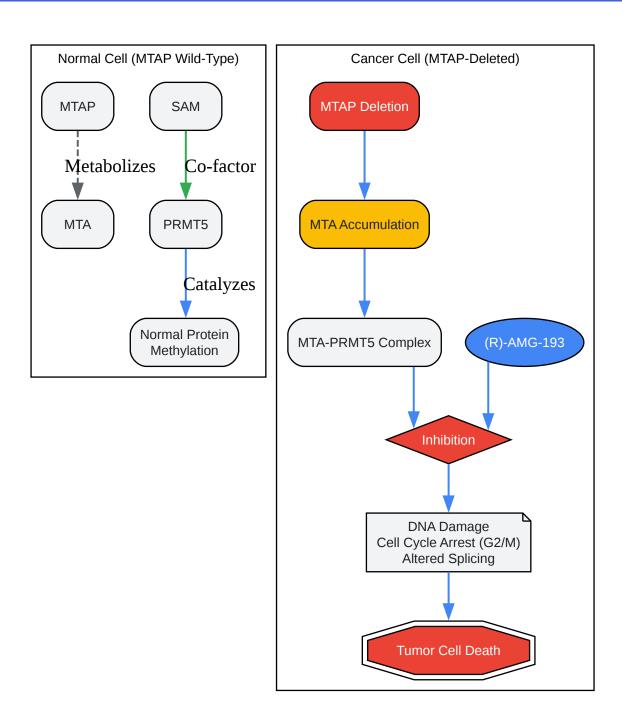


Parameter	Value	Species
Intravenous Clearance	2.3 L/h/kg	Mouse
Bioavailability (%F)	23%	Mouse
AMG-193 was developed from AM-9747 and has an improved pharmacokinetic profile.[4][5]		

Mandatory Visualizations Signaling Pathway of (R)-AMG-193

The following diagram illustrates the mechanism of action of **(R)-AMG-193**. In MTAP-deleted cancer cells, MTA accumulates and forms a complex with PRMT5. **(R)-AMG-193** preferentially binds to this MTA-PRMT5 complex, leading to potent and selective inhibition of PRMT5's methyltransferase activity. This results in downstream effects including DNA damage, cell cycle arrest at the G2/M phase, and alterations in mRNA splicing, ultimately leading to tumor cell death.[4]





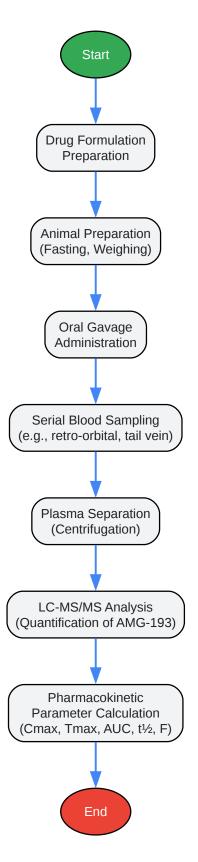
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Caption: Mechanism of action of **(R)-AMG-193** in MTAP-deleted cancer cells.

Experimental Workflow for a Murine Pharmacokinetic Study



This diagram outlines the typical workflow for conducting a pharmacokinetic study of an orally administered compound like **(R)-AMG-193** in mice.





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Caption: Workflow for a typical oral pharmacokinetic study in mice.

Experimental Protocols

The following are detailed protocols for key experiments in the pharmacokinetic analysis of **(R)-AMG-193** in animal models.

Animal Models and Housing

- Species: Male CD-1 mice (or other relevant strain), 8-10 weeks old.
- Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle).
- Diet: Standard laboratory chow and water available ad libitum, with fasting overnight prior to oral dosing.
- Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

Dosing and Administration

- a. Formulation Preparation
- Oral (PO) Formulation: (R)-AMG-193 is suspended in a vehicle suitable for oral
 administration, such as 0.5% methylcellulose in sterile water. The concentration should be
 calculated based on the target dose and a standard dosing volume (e.g., 10 mL/kg).
- Intravenous (IV) Formulation (for bioavailability studies): (R)-AMG-193 is dissolved in a
 vehicle suitable for intravenous injection, such as a mixture of DMSO, PEG400, and saline.
 The final concentration should be prepared for a low volume injection (e.g., 5 mL/kg).
- b. Administration
- Oral Administration (Oral Gavage):



- Animals are weighed on the day of dosing to determine the exact volume to be administered.
- The animal is gently restrained to immobilize the head and align the esophagus.
- A sterile, ball-tipped gavage needle of appropriate size is attached to a syringe containing the formulation.
- The needle is carefully inserted into the mouth and passed over the tongue into the esophagus. The compound is then administered slowly.
- Intravenous Administration:
 - The animal is placed in a restraining device to allow access to the tail vein.
 - The tail is warmed under a heat lamp to dilate the vein.
 - The calculated volume of the IV formulation is injected as a bolus into the lateral tail vein using a sterile syringe and needle.

Blood Sample Collection and Processing

- Sampling Time Points: Serial blood samples are collected at predetermined time points.
 - IV Dosing: e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
 - PO Dosing: e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
- Collection Method:
 - \circ Blood (approximately 50-100 μ L per time point) is collected via retro-orbital sinus puncture or from the tail vein.
 - Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
- Plasma Preparation:
 - Blood samples are immediately centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.



- The resulting plasma supernatant is carefully transferred to new, labeled tubes.
- Plasma samples are stored at -80°C until bioanalysis.

Bioanalytical Method (LC-MS/MS)

- a. Sample Preparation
- Plasma samples are thawed on ice.
- Aliquots of plasma (e.g., 50 μL) are transferred to a 96-well plate.
- An internal standard solution is added to each well.
- Protein precipitation is performed by adding a solvent such as acetonitrile.
- The plate is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant is transferred to a new plate for analysis.
- b. Instrumentation and Conditions
- System: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is used for quantification.
- Chromatography: A suitable C18 column is used for chromatographic separation with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Mass Spectrometry: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for (R)-AMG-193 and the internal standard.
- c. Data Analysis
- A standard curve is generated by spiking known concentrations of (R)-AMG-193 into blank plasma.



- The concentration of **(R)-AMG-193** in the study samples is determined by interpolating from the standard curve.
- Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, and F) are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). Oral bioavailability (F) is calculated using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

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